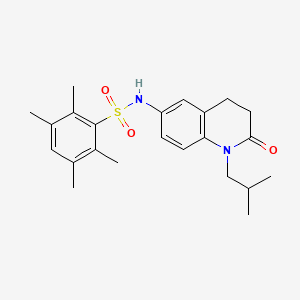
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, case studies, and research findings.
Structural Features
The compound features a tetrahydroquinoline moiety linked to a sulfonamide group. Its unique structural aspects are believed to contribute to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H24N2O2S |
| Molecular Weight | 344.46 g/mol |
| CAS Number | 941991-60-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the isobutyl and sulfonamide groups via nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that related compounds could inhibit the growth of various bacterial strains and fungi. The sulfonamide moiety enhances this activity by interfering with bacterial folate synthesis pathways.
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon carcinoma) | 0.86 |
| CCRF-CEM (leukemia) | 1.38 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial membrane potential disruption.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can bind to specific receptors or proteins, altering their activity and leading to various biological outcomes.
Study on Trypanocidal Activity
A related study evaluated the activity of quinoline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class demonstrated significant trypanocidal activity with inhibition rates comparable to existing treatments:
| Compound | Inhibition Rate (%) |
|---|---|
| T-150 | 13% at 44 µM |
| T-147 | Mixed inhibitor with Ki = 11.4 µM |
This highlights the potential for developing new therapeutics for neglected tropical diseases using derivatives of this compound.
特性
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDAVSGNPCXHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














